3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by coupling with a phenol derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .
Scientific Research Applications
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol involves its interaction with specific molecular targets. The thiazole ring and phenol group can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, affecting cellular pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the phenol group.
3-(4-Chlorophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-1,3-oxazole: Features an oxazole ring instead of a thiazole ring.
Uniqueness
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol is unique due to the combination of its thiazole ring, chlorophenyl group, and phenol group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11ClN2OS |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12/h1-9,19H,(H,17,18) |
InChI Key |
YCEGQPBMEPVITP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.